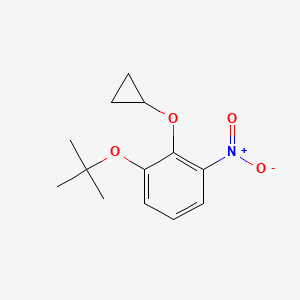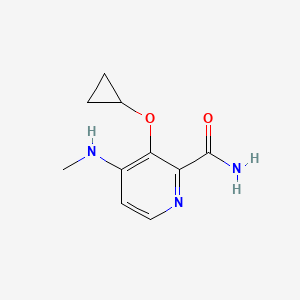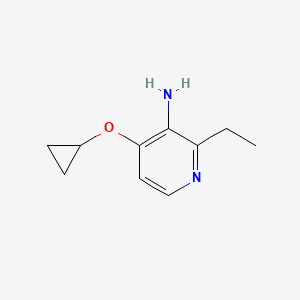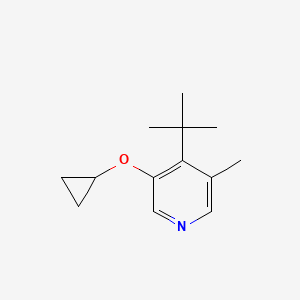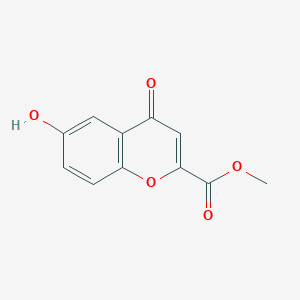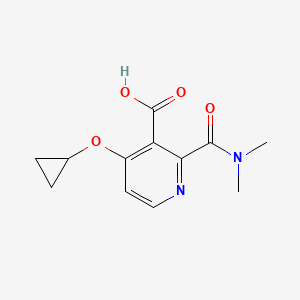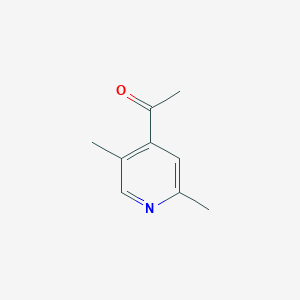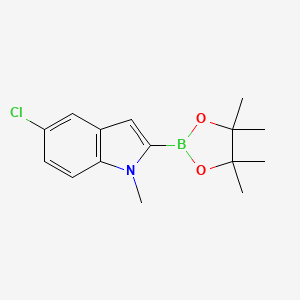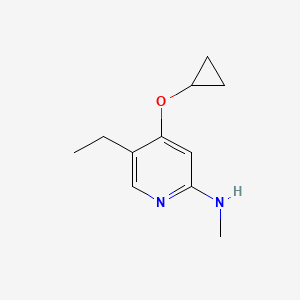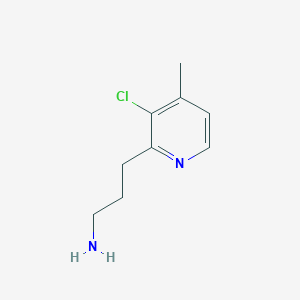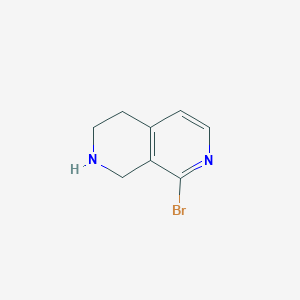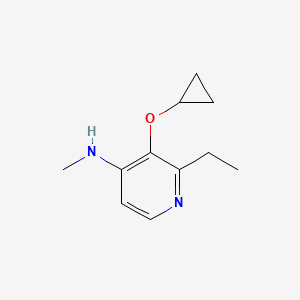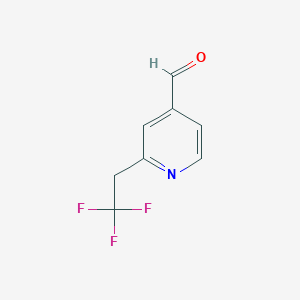
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is an organic compound with the molecular formula C8H6F3NO. It is a derivative of isonicotinaldehyde, where the aldehyde group is substituted with a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the electronic characteristics and reactivity of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed one-pot synthesis, where salicylaldehyde p-tosylhydrazones react with 2-bromo-3,3,3-trifluoropropene under sequential conditions to yield the desired product . This method is efficient and provides moderate to excellent yields.
Industrial Production Methods
Industrial production of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde may involve large-scale synthesis using similar catalytic processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and isolation to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)isonicotinic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)isonicotinalcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzaldehyde
- 2-(2,2,2-Trifluoroethyl)acetophenone
- 2-(2,2,2-Trifluoroethyl)aniline
Uniqueness
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is unique due to the presence of both the trifluoroethyl group and the isonicotinaldehyde core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-7-3-6(5-13)1-2-12-7/h1-3,5H,4H2 |
Clé InChI |
MTWJNCXFFPJIMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


